Extended Spatial Reach: Methylene Spacer Increases Linker Arm Length by ~1.2–1.5 Å vs. Direct Boc-Amino Analog (863304-76-1)
The target compound CAS 219996-49-3 incorporates a methylene (-CH₂-) spacer between the BCO bridgehead carbon and the Boc-protected amine, whereas the closest commercial analog 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1) has the Boc-amino group directly bonded to the bridgehead . The BCO cage itself provides a bridgehead-to-bridgehead distance of 2.60 Å (established by X-ray crystallography and confirmed across multiple BCO derivatives) [1]. In the target compound, the aminomethyl arm extends the amine nitrogen approximately 2.5–3.0 Å beyond the bridgehead carbon (one C–C bond of ~1.54 Å plus one C–N bond of ~1.47 Å), yielding an effective carboxylic-acid-to-amine-nitrogen span of approximately 5.1–5.6 Å after Boc deprotection. In contrast, the direct Boc-amino analog (863304-76-1) positions the amine nitrogen only ~1.47 Å from the bridgehead, yielding a span of approximately 4.1 Å . This ~1.2–1.5 Å difference (approximately 25–37% longer effective linker arm) is significant in the context of PROTAC linker optimization, where incremental changes of 2–4 atoms in linker length have been shown to shift degradation efficiency (DC₅₀) by over 10-fold [2].
| Evidence Dimension | Effective bridgehead-to-amine-nitrogen distance (carboxylic acid to deprotected amine span across BCO scaffold) |
|---|---|
| Target Compound Data | ~5.1–5.6 Å (BCO bridgehead-bridgehead 2.60 Å + CH₂ spacer C–C ~1.54 Å + C–N ~1.47 Å; post-Boc-deprotection amine position) |
| Comparator Or Baseline | CAS 863304-76-1: ~4.1 Å (BCO bridgehead-bridgehead 2.60 Å + direct C–N ~1.47 Å; no methylene spacer) |
| Quantified Difference | Δ ≈ +1.2–1.5 Å (+25–37% greater effective linker arm length for the target compound) |
| Conditions | Geometric analysis based on established BCO crystallographic bridgehead distance (2.60 Å, from Chem. Eur. J. 2019 review [1]) and standard single-bond lengths; actual solution-phase conformation may modulate exact distance |
Why This Matters
In PROTAC degrader design, linker length variation of as little as one methylene unit can determine whether a productive ternary complex (E3 ligase–PROTAC–target protein) forms; procurement of the correct aminomethyl-BCO building block rather than the direct amino-BCO analog ensures the intended spatial geometry for ternary complex optimization.
- [1] Locke GM, Bernhard SSR, Senge MO. Nonconjugated Hydrocarbons as Rigid-Linear Motifs. Chem. Eur. J. 2019, 25, 4590–4647. Section 3.1: BCO bridgehead distance = 2.60 Å. View Source
- [2] Bondeson DP, Mares A, Smith IED, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat. Chem. Biol. 2015, 11, 611–617. (Demonstrates >10-fold DC₅₀ shift with incremental linker length changes.) View Source
